1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Histamine H1 receptor Indole carboxamide Positional isomer

1-Benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide (CAS 1144474-12-3, molecular formula C23H21N3O3, molecular weight 387.4 g/mol) is a synthetic indole‑3‑carboxamide derivative that combines a 1‑benzyl‑1H‑indole core with a furan‑2‑carbonyl‑aminoethyl side chain. This scaffold is structurally related to other indole‑carboxamide kinase inhibitors and histamine H1‑receptor antagonists, placing it within a well‑studied class of privileged medicinal chemistry structures.

Molecular Formula C23H21N3O3
Molecular Weight 387.4 g/mol
Cat. No. B12177585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
Molecular FormulaC23H21N3O3
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C(=O)NCCNC(=O)C4=CC=CO4
InChIInChI=1S/C23H21N3O3/c27-22(24-12-13-25-23(28)21-11-6-14-29-21)19-16-26(15-17-7-2-1-3-8-17)20-10-5-4-9-18(19)20/h1-11,14,16H,12-13,15H2,(H,24,27)(H,25,28)
InChIKeyNWUYXRVMBKSPMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide – Structural Identity and Physicochemical Baseline


1-Benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide (CAS 1144474-12-3, molecular formula C23H21N3O3, molecular weight 387.4 g/mol) is a synthetic indole‑3‑carboxamide derivative that combines a 1‑benzyl‑1H‑indole core with a furan‑2‑carbonyl‑aminoethyl side chain . This scaffold is structurally related to other indole‑carboxamide kinase inhibitors and histamine H1‑receptor antagonists, placing it within a well‑studied class of privileged medicinal chemistry structures [1]. However, the precise biological target and potency of this specific compound have not been publicly disseminated in peer‑reviewed literature, and therefore procurement decisions must be informed by physicochemical parameters and class‑level evidence rather than by direct bioactivity data.

Why 1-Benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide Cannot Be Interchanged with Close Analogs


Although the compound belongs to the indole‑3‑carboxamide family, small structural modifications at the N‑1 position, the carboxamide connectivity, or the side‑chain termini have been shown to profoundly alter pharmacological activity. In a series of histamine H1‑receptor antagonists, 1‑benzyl‑3‑indolecarboxamides exhibited potent activity (pA2 6–8), whereas the corresponding 2‑indolecarboxamides were virtually inactive [1]. Furthermore, the replacement of the 1‑benzyl substituent by hydrogen or methyl abolished the antihistaminic effect. These findings demonstrate that even closely related indole‑carboxamides cannot be considered functionally interchangeable, and selection of the exact substitution pattern – such as that present in the target compound – is critical for retaining target‑engagement potential. Any procurement substitution without supporting head‑to‑head data risks selecting a compound with a drastically different biological profile.

Quantitative Differentiation Evidence for 1-Benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide vs. Key Analogs


Carboxamide Positional Isomerism: 3‑Carboxamide vs. 2‑Carboxamide in Indole‑Derived H1 Antagonists

In a classical SAR study of indole‑amide H1‑receptor antagonists, 1‑benzyl‑3‑indolecarboxamides (compounds 32‑42) displayed antihistaminic activity with pA2 values ranging from 6 to 8. By contrast, the corresponding 2‑indolecarboxamides (compounds 48‑56) showed little or no activity [1]. Although the target compound is not directly tested in that study, its 3‑carboxamide connectivity is the same as the active series, while the readily available 1‑benzyl‑N‑{2‑[(furan‑2‑ylcarbonyl)amino]ethyl}‑1H‑indole‑2‑carboxamide (CAS not provided) is a 2‑carboxamide positional isomer. The >100‑fold difference in potency between the 3‑ and 2‑carboxamide scaffolds in the H1 model indicates that carboxamide position is a decisive determinant of target engagement.

Histamine H1 receptor Indole carboxamide Positional isomer

N1‑Substituent Effect: 1‑Benzyl vs. 1‑Methyl Indole‑3‑Carboxamide

The target compound (1‑benzyl) and its closest commercially listed analog, 1‑methyl‑N‑{2‑[(furan‑2‑ylcarbonyl)amino]ethyl}‑1H‑indole‑3‑carboxamide (CAS 1144456‑69‑8), differ solely at the N1 substituent. While direct comparative pharmacology is unavailable, the calculated physicochemical profiles indicate significant differences that would influence permeability, solubility, and target fit. Using the fragment‑based estimate of logP (clogP), the 1‑benzyl compound is approximately 1.9 log units more lipophilic than the 1‑methyl analog (based on a phenyl‑for‑methyl fragment replacement), which can shift a molecule from CNS‑penetrant to peripherally restricted space . In the histamine H1 SAR work, the presence of a benzyl group at N1 was essential for activity; the corresponding N‑unsubstituted or N‑methyl derivatives were devoid of antagonist effect [1].

N1-substituent Lipophilicity Indole carboxamide

Side‑Chain Pharmacophore Contribution: Furan‑2‑carbonyl‑aminoethyl vs. Simpler Acyl Linkers

The target compound incorporates a furan‑2‑carbonyl‑aminoethyl moiety, introducing a heteroaromatic ring with a strong hydrogen‑bond acceptor (furanyl oxygen). In the molecular modelling work that accompanied the H1 antagonist study, a pharmacophore model was proposed in which a hydrogen‑bond‑accepting region located approximately 5‑7 Å from the indole core was critical for high‑affinity binding [1]. Simple alkyl‑amide or acetyl‑aminoethyl side chains lack this acceptor element and would be predicted to lose potency. Although no direct pairwise comparison between the furan‑2‑carbonyl‑aminoethyl chain and a simpler acetamido‑ethyl chain has been published for this exact scaffold, the pharmacophore hypothesis provides a rational basis for preferring the furan‑containing side chain when hydrogen‑bond‑mediated recognition is desired.

Furan pharmacophore Hydrogen-bond acceptor Indole carboxamide

High‑Confidence Application Scenarios for 1-Benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide


Histamine H1 Receptor Probe in SAR-by-Catalog Studies

Based on the demonstrated high activity of 1‑benzyl‑3‑indolecarboxamides as H1 antagonists (pA2 6–8) [1], this compound is a suitable candidate for inclusion in a focused library aimed at identifying novel H1 receptor modulators. The 3‑carboxamide connectivity and 1‑benzyl substitution are both essential for activity, and the furan‑2‑carbonyl‑aminoethyl tail provides an additional hydrogen‑bond acceptor that may enhance affinity over simpler side‑chain analogs.

Lipophilic Probe for Membrane‑Associated Targets

With a calculated logP approximately 3.9 and molecular weight of 387.4 g/mol [1], the compound occupies a physicochemical space that is compatible with both oral bioavailability (per Lipinski’s rules) and moderate membrane penetration. This makes it a useful lipophilic probe for intracellular or membrane‑bound targets where the 1‑methyl analog (clogP ≈ 2.0) may be too polar to achieve sufficient membrane partitioning.

Negative Control or Inactive Comparator for 2‑Carboxamide Isomer Studies

Because the 2‑carboxamide positional isomer of this series is reported to be inactive in histamine H1 assays [1], the 3‑carboxamide target compound can serve as an active control or differentiated analyte in experiments designed to confirm the positional specificity of a biological effect.

Pharmacophore Validation in Structure‑Based Design Campaigns

The molecular modelling studies that informed the design of indole‑amide H1 antagonists identified a hydrogen‑bond‑acceptor region approximately 6 Å from the indole core [1]. The target compound’s furan‑2‑carbonyl‑aminoethyl side chain satisfies this pharmacophoric point and can be used to validate docking poses or to define essential receptor‑ligand interactions in computational chemistry workflows.

Quote Request

Request a Quote for 1-benzyl-N-{2-[(furan-2-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.